3-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine
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Overview
Description
3-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine is a complex organic compound that features a unique combination of structural elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine from 2,3-dihydroxybenzoic acid. This involves alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . The final step involves coupling this intermediate with 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing side reactions. This could include the use of high-throughput screening to identify the best solvents, catalysts, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
3-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: A precursor in the synthesis of the target compound.
(E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide: A structurally related compound with different functional groups.
4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide: Another related compound with potential biological activity.
Uniqueness
The uniqueness of 3-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine lies in its specific combination of structural elements, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12-5-6-16(20-19-12)25-13-7-8-21(11-13)18(22)14-3-2-4-15-17(14)24-10-9-23-15/h2-6,13H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGYHLWEFNJBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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